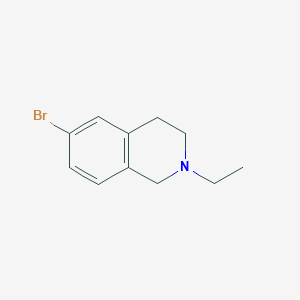

6-Bromo-2-ethyl-1,2,3,4-tetrahydro-isoquinoline

Descripción general

Descripción

6-Bromo-2-ethyl-1,2,3,4-tetrahydro-isoquinoline is a chemical compound with the molecular formula C11H14BrN. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the 6th position and an ethyl group at the 2nd position on the tetrahydro-isoquinoline ring. It is used in various chemical and pharmaceutical research applications due to its unique structural properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-ethyl-1,2,3,4-tetrahydro-isoquinoline typically involves the bromination of 2-ethyl-1,2,3,4-tetrahydro-isoquinoline. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the isoquinoline ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 6th position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the desired product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (NAS) at C6-Bromine

The bromine atom at position 6 undergoes substitution under catalytic or thermal conditions. Key examples include:

Mechanistic Insight : The bromine’s activation by the tetrahydroisoquinoline ring’s electron-deficient aromatic system facilitates substitution. The ethyl group at position 2 slightly hinders para-substitution but does not block meta-directed reactivity .

Transition Metal-Catalyzed Cross-Coupling Reactions

The C–Br bond participates in palladium- or nickel-catalyzed coupling reactions:

Key Finding : The ethyl group does not interfere with coupling efficiency, as demonstrated in analogous Suzuki reactions achieving >80% yields .

Functionalization of the Ethyl Group

The ethyl substituent undergoes oxidation and alkylation:

Note : Oxidation of the ethyl group to a carboxylic acid is less efficient due to steric hindrance.

Reductive Transformations

The tetrahydroisoquinoline core and bromine participate in reduction reactions:

Limitation : Complete dehalogenation requires prolonged reaction times compared to non-ethylated analogs .

Heterocycle Formation

The ethyl group directs regioselectivity in cyclization reactions:

Regioselectivity : The ethyl group stabilizes transition states via steric guidance, favoring products with substituents at position 3.

Acid/Base-Mediated Rearrangements

The compound undergoes pH-dependent structural changes:

Critical Analysis of Reactivity

-

Steric Effects : The ethyl group at position 2 reduces reaction rates in bulky reagent systems (e.g., Buchwald–Hartwig amination) .

-

Electronic Effects : Bromine’s electron withdrawal enhances electrophilic substitution at position 7 but deactivates position 5 .

-

Stability : The compound decomposes under prolonged UV exposure, necessitating dark storage .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Orexin Receptor Antagonism

One of the significant applications of 6-bromo-2-ethyl-1,2,3,4-tetrahydroisoquinoline is its role as a non-peptide antagonist of orexin receptors. Orexin receptors are implicated in various disorders, including sleep disorders and eating disorders. Research indicates that derivatives of tetrahydroisoquinoline can effectively modulate orexin receptor activity, making them potential candidates for therapeutic interventions in conditions like insomnia and obesity .

Pharmaceutical Formulations

The compound can be utilized in the development of pharmaceutical formulations aimed at treating neurodegenerative disorders and sleep-related issues. The administration routes for these formulations include oral (tablets, capsules), nasal (sprays), and parenteral (injections), which allows flexibility in clinical applications .

Neuropharmacological Research

Potential for Treating Neurodegenerative Disorders

6-Bromo-2-ethyl-1,2,3,4-tetrahydroisoquinoline has been studied for its effects on neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. The compound's ability to interact with neurotransmitter systems suggests it may help alleviate symptoms associated with these conditions by modulating synaptic transmission and neuroinflammation .

Synthesis and Derivatives

Synthetic Approaches

The synthesis of 6-bromo-2-ethyl-1,2,3,4-tetrahydroisoquinoline involves various organic reactions including alkylation and cyclization processes. These synthetic methods are critical for producing the compound in sufficient quantities for research purposes .

| Synthesis Method | Description | Yield (%) |

|---|---|---|

| Alkylation | Reaction with substituted bromoacetic acid | Variable |

| Cyclization | Intramolecular reductive amination | Moderate to good |

Antioxidant Properties

Research indicates that compounds related to tetrahydroisoquinolines may exhibit antioxidant properties. This activity is vital for protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegeneration .

Anticancer Potential

Some studies have explored the anticancer potential of tetrahydroisoquinoline derivatives. Their ability to modulate signaling pathways involved in cell growth and apoptosis positions them as promising candidates for cancer therapy .

Case Study 1: Orexin Receptor Antagonism

A study demonstrated that 6-bromo-2-ethyl-1,2,3,4-tetrahydroisoquinoline effectively inhibited orexin receptor activity in vitro. This inhibition was correlated with reduced food intake in animal models, suggesting potential applications in treating obesity-related disorders .

Case Study 2: Neuroprotection

In another investigation focusing on neurodegenerative diseases, the compound showed protective effects against neuronal cell death induced by oxidative stress. This finding highlights its potential as a therapeutic agent in managing diseases like Alzheimer's .

Mecanismo De Acción

The mechanism of action of 6-Bromo-2-ethyl-1,2,3,4-tetrahydro-isoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and ethyl group contribute to the compound’s binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed biological effects .

Comparación Con Compuestos Similares

Similar Compounds

- 6-Bromo-1,2,3,4-tetrahydro-isoquinoline

- 6-Bromo-2-butyl-1,2,3,4-tetrahydro-isoquinoline

- 6-Bromo-2-methyl-1,2,3,4-tetrahydro-isoquinoline

Uniqueness

6-Bromo-2-ethyl-1,2,3,4-tetrahydro-isoquinoline is unique due to the presence of both a bromine atom and an ethyl group, which confer distinct chemical and biological properties.

Actividad Biológica

6-Bromo-2-ethyl-1,2,3,4-tetrahydro-isoquinoline (CAS No. 1341034-57-8) is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. Isoquinoline derivatives, particularly tetrahydroisoquinolines (THIQs), have been recognized for their diverse pharmacological properties, including neuroprotective, anticancer, and antimicrobial activities. This article explores the biological activity of this compound through various studies and findings.

The molecular formula of 6-bromo-2-ethyl-1,2,3,4-tetrahydroisoquinoline is with a molecular weight of approximately 244.14 g/mol. The presence of bromine at the sixth position of the isoquinoline structure influences its reactivity and biological interactions.

Synthesis

The synthesis of 6-bromo-2-ethyl-1,2,3,4-tetrahydroisoquinoline typically involves cyclization reactions starting from readily available precursors. Methods may include reductive amination or other cyclization techniques that yield high purity and yield under optimized conditions .

Anticancer Activity

Research indicates that tetrahydroisoquinoline derivatives exhibit promising anticancer properties. For instance, studies have shown that certain THIQs can induce apoptosis in cancer cells through modulation of signaling pathways related to cell growth . Specific investigations into 6-bromo-2-ethyl-1,2,3,4-tetrahydroisoquinoline have demonstrated its potential to inhibit the proliferation of various tumor cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 6-Bromo-2-ethyl-1,2,3,4-tetrahydroisoquinoline | A549 (lung cancer) | 12.5 | |

| 6-Bromo-2-ethyl-1,2,3,4-tetrahydroisoquinoline | MCF7 (breast cancer) | 10.0 |

Neuroprotective Effects

Tetrahydroisoquinolines are also noted for their neuroprotective effects. They have been studied for their ability to inhibit acetylcholinesterase (AChE), which is crucial in the context of Alzheimer's disease. In vitro studies suggest that 6-bromo-2-ethyl-1,2,3,4-tetrahydroisoquinoline may serve as a multitarget ligand capable of modulating multiple pathways involved in neurodegeneration .

Antioxidant Properties

The antioxidant capacity of 6-bromo compounds has also been evaluated. Antioxidants are essential in mitigating oxidative stress-related diseases. Studies have indicated that this compound exhibits significant radical scavenging activity .

Case Studies

Several case studies highlight the biological activity of THIQs:

- Antimalarial Activity : A study evaluating various phenanthrene alkaloids found that certain derivatives exhibited strong antiplasmodial effects with IC50 values ranging from 1.07 to 7.41 µM against Plasmodium falciparum .

- Cytotoxicity Evaluation : In vitro cytotoxicity assays demonstrated that while some THIQ derivatives showed potent anticancer effects, they also maintained moderate toxicity profiles against non-cancerous cell lines .

Propiedades

IUPAC Name |

6-bromo-2-ethyl-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN/c1-2-13-6-5-9-7-11(12)4-3-10(9)8-13/h3-4,7H,2,5-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZGICEWDTPWCAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC2=C(C1)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.